2-Amino-3-ethyl-6-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 2-amino-3-ethyl-6-methylquinoline with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods often utilize large-scale reactors and continuous flow processes to maintain consistency and efficiency .
Chemical Reactions Analysis
2-Amino-3-ethyl-6-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-3-ethyl-6-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
2-Amino-3-ethyl-6-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
- 2-Amino-3-methylquinoline
- 2-Amino-6-methylquinoline
- 2-Amino-3-ethylquinoline
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique combination of ethyl and methyl groups in this compound contributes to its distinct properties and applications .
Properties
CAS No. |
1170086-11-9 |
---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-ethyl-6-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
OFFFAEXXCLYMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.